molecular formula C13H23NO4 B13596970 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid

Cat. No.: B13596970
M. Wt: 257.33 g/mol
InChI Key: MPUPWISZAQOAGA-ZJUUUORDSA-N
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Description

rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid: is a chiral compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1

InChI Key

MPUPWISZAQOAGA-ZJUUUORDSA-N

Isomeric SMILES

CC[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Alkylation: The protected piperidine is then alkylated with ethyl groups under basic conditions.

    Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Serves as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Studied for its potential as a ligand in receptor binding studies.
  • Investigated for its role in enzyme inhibition.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Potential applications in drug design and development.

Industry:

  • Utilized in the production of fine chemicals and intermediates.
  • Employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. Its chiral centers allow for specific binding to enzymes and receptors, influencing biochemical pathways. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.

Comparison with Similar Compounds

  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
  • (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isopropylpiperidine-2-carboxylic acid

Uniqueness:

  • The ethyl group in rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid provides distinct steric and electronic properties, influencing its reactivity and binding affinity compared to its methyl and isopropyl analogs.

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